3-(Methylsulfanyl)octanal
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Overview
Description
3-(Methylsulfanyl)octanal is an organic compound characterized by the presence of a sulfanyl group attached to an octanal backbone. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity. It is used in various scientific and industrial applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)octanal typically involves the introduction of a methylsulfanyl group to an octanal molecule. One common method is the reaction of octanal with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)octanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Methylsulfanyl)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)octanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)octanal involves its interaction with specific molecular targets. The sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial for the compound’s biological and chemical activity.
Comparison with Similar Compounds
3-(Methylsulfanyl)propanal: Shares the sulfanyl group but has a shorter carbon chain.
3-(Methylsulfanyl)butanal: Similar structure with a different carbon chain length.
3-(Methylsulfanyl)hexanal: Another analog with a varying carbon chain length.
Uniqueness: 3-(Methylsulfanyl)octanal is unique due to its specific carbon chain length and the presence of the methylsulfanyl group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
51755-71-6 |
---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-methylsulfanyloctanal |
InChI |
InChI=1S/C9H18OS/c1-3-4-5-6-9(11-2)7-8-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
SQBSFFURSDOGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=O)SC |
Origin of Product |
United States |
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